4-Benzoylphenyl methacrylate
Overview
Description
4-Benzoylphenyl methacrylate is a monomer with the molecular formula C17H14O3 . It is also known as BPA or methacrylate benzophenone . This monomer has a characteristic odor and is a pale yellow crystalline powder .
Synthesis Analysis
The methacrylic monomer, 4-benzoylphenyl methacrylate (BPM), can be synthesized by reacting 4-hydroxy benzophenone dissolved in methyl ethyl ketone (MEK) with methacryloyl chloride in the presence of triethylamine .Molecular Structure Analysis
The molecular structure of 4-Benzoylphenyl methacrylate consists of a benzoylphenyl group attached to a methacrylate group . The InChI code for this compound is 1S/C17H14O3/c1-12(2)17(19)20-15-10-8-14(9-11-15)16(18)13-6-4-3-5-7-13/h3-11H,1H2,2H3 .Physical And Chemical Properties Analysis
4-Benzoylphenyl methacrylate has a molecular weight of 266.3 . It has a density of 1.1±0.1 g/cm3, a boiling point of 418.2±24.0 °C at 760 mmHg, and a flash point of 185.5±22.9 °C . It has 3 H bond acceptors, 0 H bond donors, and 5 freely rotating bonds .Scientific Research Applications
Summary of the Application
BPMA is used in the synthesis of side chain liquid crystal polymers, which have been extensively studied due to their considerable application potential in advanced technologies . They combine typical polymeric characteristics such as mechanical integrity and ease of processability with the electrooptic properties of low molar mass mesogens .
Methods of Application or Experimental Procedures
BPMA is synthesized by free radical polymerization with azobisisobutyronitrile (AIBN) as an initiator . It is used as a comonomer in the synthesis of copolymers with 6-[4-(4´-cyanophenyl)phenoxy]hexyl methacrylate (CPPHMA) and methyl methacrylate (MMA) .
Results or Outcomes
The thermotropic properties of copolymers with stepwise varied chemical composition are investigated with differential scanning calorimetry (DSC) and polarized optical microscopy (POM). Two-dimensional and temperature-dependent X-ray scattering measurements are employed to determine the liquid crystalline phase behavior and to elucidate the copolymer microstructure .
2. Application as a Photoinitiator for Photochemistry
Summary of the Application
BPMA exhibits photoreactivity features, making it a suitable candidate for use as a photoinitiator in photochemistry . It can be used to design new materials with targeted properties .
Methods of Application or Experimental Procedures
BPMA-based nanoparticles (NPs) are prepared using a dispersion polymerization technique . The UV-mediated photo-reactivity of these NPs with non-functional parylene C (PC) polymer coatings has been investigated towards NP covalent attachment .
Results or Outcomes
The successful bonding of such photo-reactive polymeric NPs onto PC films was confirmed by FTIR-ATR spectroscopy and by both atomic force- and scanning electron-microscopies .
3. Application as an Intermediate for Organic Synthesis
Summary of the Application
BPMA is a very important intermediate for organic synthesis . It plays a vital role as a reactant in many chemical synthesis processes .
Results or Outcomes
Its versatility makes it widely used in the fields of drug synthesis, polymer material synthesis, and pesticide synthesis .
4. Application in the Design of New High-k Dielectric Materials
Summary of the Application
BPMA is used in the synthesis of new high-k dielectric materials for organic field effect transistors (OFETs) .
Methods of Application or Experimental Procedures
BPMA is used in the synthesis of a series of P(BPMA/CPPHMA) and P(MMA/BPMA/CPPHMA) random copolymers .
Results or Outcomes
The properties of these materials can be tailored by varying the chemical composition of the copolymers .
5. Application in the Synthesis of High Perplexity Materials
Summary of the Application
BPMA is a versatile material used in scientific research. It exhibits high perplexity due to its complex structure and offers burstiness with varied applications, including polymer synthesis and as a photoinitiator for photochemistry.
Results or Outcomes
Its complex structure and varied applications make it a valuable material in the field of scientific research.
6. Application in the Synthesis of Side Chain Liquid Crystal Block Copolymers
Summary of the Application
BPMA is used in the synthesis of side chain liquid crystal block copolymers . These copolymers have been extensively studied due to their considerable application potential in a range of advanced technologies .
Methods of Application or Experimental Procedures
BPMA is used in the synthesis of a series of P(BPMA/CPPHMA) and P(MMA/BPMA/CPPHMA) random copolymers . The thermotropic properties of copolymers with stepwise varied chemical composition are investigated with differential scanning calorimetry (DSC) and polarized optical microscopy (POM) .
Results or Outcomes
Two-dimensional and temperature-dependent X-ray scattering measurements are employed to determine the liquid crystalline phase behavior and to elucidate the copolymer microstructure . Structural models are proposed for the layered smectic phase of the homopolymer and the copolymers on the basis of the results of the X-ray measurements .
Safety And Hazards
Future Directions
properties
IUPAC Name |
(4-benzoylphenyl) 2-methylprop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14O3/c1-12(2)17(19)20-15-10-8-14(9-11-15)16(18)13-6-4-3-5-7-13/h3-11H,1H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RYWGNBFHIFRNEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OC1=CC=C(C=C1)C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801019359 | |
Record name | 4-Benzoylphenyl methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801019359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Benzoylphenyl methacrylate | |
CAS RN |
56467-43-7 | |
Record name | 4-Benzoylphenyl methacrylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56467-43-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Benzoylphenyl methacrylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801019359 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-propenoic acid, 2-methyl-, 4-benzoylphenyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.128.798 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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